![molecular formula C22H24FN5O2 B10927920 (2-fluorophenyl){4-[(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10927920.png)
(2-fluorophenyl){4-[(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzoyl, piperazine, and pyrazolopyridine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzoyl piperazine intermediate, followed by the introduction of the pyrazolopyridine moiety. Key steps include:
Nucleophilic Substitution: The reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions to form 4-(2-fluorobenzoyl)piperazine.
Cyclization: The formation of the pyrazolopyridine ring system through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final coupling of the fluorobenzoyl piperazine intermediate with the pyrazolopyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, 4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-CHLOROBENZOYL)PIPERAZINOMETHANONE
- 4-(2-BROMOBENZOYL)PIPERAZINOMETHANONE
- 4-(2-IODOBENZOYL)PIPERAZINOMETHANONE
Uniqueness
The uniqueness of 4-(2-FLUOROBENZOYL)PIPERAZINOMETHANONE lies in its fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C22H24FN5O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24FN5O2/c1-3-8-28-20-18(14-24-28)17(13-15(2)25-20)22(30)27-11-9-26(10-12-27)21(29)16-6-4-5-7-19(16)23/h4-7,13-14H,3,8-12H2,1-2H3 |
InChI Key |
NSZVWOIXPKSWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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